![molecular formula C15H13ClN4O2S2 B2686039 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034427-10-4](/img/structure/B2686039.png)
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring and a triazine ring, both of which are aromatic heterocycles.Scientific Research Applications
Electron Acceptor for Solar Cells :
- A study by Li et al. (2018) in "Advanced Materials" discussed the development of a fused tris(thienothiophene)-based electron acceptor for use in high-performance as-cast solar cells. The compound exhibited strong near-infrared absorption and high electron mobility, making it suitable for organic solar cells (OSCs) (Li et al., 2018).
Antimicrobial Activity :
- Research by Naganagowda and Petsom (2011) in the "Journal of Sulfur Chemistry" explored the synthesis and antimicrobial activity of new quinazolinone derivatives, derived from a similar compound. These compounds showed potential antibacterial and antifungal properties (Naganagowda & Petsom, 2011).
Synthesis of Derivatives for Various Applications :
- Sharba et al. (2005) in "Molecules" reported the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, which is structurally related to the compound . These derivatives could have various applications in material and pharmaceutical sciences (Sharba et al., 2005).
Study of Reactivity Towards Nucleophilic Reagents :
- Filipcik et al. (2009) in "Heterocycles" studied the reactivity of a similar 1,2,4-triazine system towards different nucleophilic agents. Understanding such reactivity is crucial for synthesizing new compounds with potential applications in various fields (Filipcik et al., 2009).
QSAR Study for Drug Design :
- Al-Masoudi et al. (2011) conducted a quantitative structure-activity relationship (QSAR) study on benzothiazoles-derived substituted piperazine derivatives, which can be related to the compound . Such studies are significant for drug design and predicting biological activity (Al-Masoudi et al., 2011).
Safety and Hazards
This compound is not intended for human or veterinary use and is available for research use only. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry . This suggests potential future directions in the synthesis and application of this compound.
properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2/c16-12-2-1-11(24-12)14(21)19-6-3-9(4-7-19)20-15(22)13-10(17-18-20)5-8-23-13/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTVUSJZFYOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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